N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide
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Overview
Description
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functionalization steps. One common method involves the reaction of 2-methylbenzyl bromide with pyrazole-3-carboxylic acid under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are often used.
Major Products
The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles .
Scientific Research Applications
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide: Shares a similar pyrazole core but with different substituents.
5-Amino-pyrazoles: Another class of pyrazole derivatives with diverse biological activities.
Uniqueness
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15N3O |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C13H15N3O/c1-10-5-3-4-6-12(10)9-16-8-7-13(15-16)14-11(2)17/h3-8H,9H2,1-2H3,(H,14,15,17) |
InChI Key |
JUZAGGGMVWLZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C |
Origin of Product |
United States |
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